molecular formula C16H19N3O3S B5587078 ethyl 4-{2-[(cyclopropylcarbonyl)amino]-1,3-thiazol-4-yl}-3,5-dimethyl-1H-pyrrole-2-carboxylate

ethyl 4-{2-[(cyclopropylcarbonyl)amino]-1,3-thiazol-4-yl}-3,5-dimethyl-1H-pyrrole-2-carboxylate

Cat. No. B5587078
M. Wt: 333.4 g/mol
InChI Key: UATOFEPFNGTCOI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related pyrrole derivatives often involves amination methods, where the compound is synthesized by reacting specific precursors in the presence of catalysts. The characterization of these compounds typically includes techniques such as IR spectroscopy, NMR spectroscopy (both 1H-NMR and 13C-NMR), mass spectral data, and elemental analysis to confirm the structure of the synthesized compound (Idhayadhulla, Surendra Kumar, & Nasser, 2010).

Molecular Structure Analysis

Molecular structure analysis of pyrrole derivatives, including X-ray diffraction, is crucial for understanding the compound's arrangement and confirming its chemical structure. The crystal structure determination can reveal details about the compound's molecular geometry, such as bond lengths and angles, providing insight into its molecular architecture (Minga, 2005).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s being used as a drug, for example, it might interact with biological molecules in the body to exert its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate safety precautions should be taken when handling it to avoid exposure .

properties

IUPAC Name

ethyl 4-[2-(cyclopropanecarbonylamino)-1,3-thiazol-4-yl]-3,5-dimethyl-1H-pyrrole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3S/c1-4-22-15(21)13-8(2)12(9(3)17-13)11-7-23-16(18-11)19-14(20)10-5-6-10/h7,10,17H,4-6H2,1-3H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UATOFEPFNGTCOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(N1)C)C2=CSC(=N2)NC(=O)C3CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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